molecular formula C21H30ClFN2S B3036092 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole CAS No. 338966-20-4

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole

Cat. No.: B3036092
CAS No.: 338966-20-4
M. Wt: 397 g/mol
InChI Key: FRZMVFZSGGMZBD-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl sulfanyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable thiol to form the benzyl sulfanyl intermediate . This intermediate is then reacted with an imidazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole apart from similar compounds is its specific substitution pattern on the imidazole ring and the presence of both chlorine and fluorine atoms on the benzyl group.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-bis(2-methylpropyl)-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClFN2S/c1-6-10-25-20(12-15(4)5)19(11-14(2)3)24-21(25)26-13-16-17(22)8-7-9-18(16)23/h7-9,14-15H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMVFZSGGMZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)F)CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole
Reactant of Route 6
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2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole

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